N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline
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Overview
Description
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a nitro group, a benzodioxole ring, and a trifluoromethoxy group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N-phenylamine: Similar structure but without the trifluoromethoxy group.
Uniqueness
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H9F3N2O5 |
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Molecular Weight |
354.24 g/mol |
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C15H9F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2 |
InChI Key |
WWODQCLWPHRASC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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